molecular formula C12H16N2O2 B562390 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 CAS No. 1185055-85-9

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

Cat. No.: B562390
CAS No.: 1185055-85-9
M. Wt: 228.321
InChI Key: AGVNLFCRZULMKK-COMRDEPKSA-N
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Description

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. This compound is a piperazine derivative and a structural analog of acetaminophen . It is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves multiple steps. The starting materials typically include bis-(2-chloroethyl)amine hydrochloride and p-aminophenol . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar starting materials and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. As a structural analog of acetaminophen, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation . The compound’s effects on other molecular targets and pathways are still under investigation, making it a valuable subject for ongoing research.

Comparison with Similar Compounds

1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 can be compared with other similar compounds, such as:

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: The non-deuterated version, which has similar chemical properties but may differ in its pharmacokinetics and stability.

    Acetaminophen: A widely used analgesic and antipyretic, structurally similar but with different pharmacological effects.

    1-Acetyl-4-(4-nitrophenyl)piperazine: Another piperazine derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its deuterated nature, which can provide insights into metabolic pathways and improve the stability of the compound in biological systems.

Properties

IUPAC Name

1-[2,2,3,3,5,5,6,6-octadeuterio-4-(4-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNLFCRZULMKK-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)O)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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